molecular formula C16H15ClN2 B3033361 2-(4-Chlorophenyl)-2-(phenethylamino)acetonitrile CAS No. 1018527-41-7

2-(4-Chlorophenyl)-2-(phenethylamino)acetonitrile

Cat. No.: B3033361
CAS No.: 1018527-41-7
M. Wt: 270.75 g/mol
InChI Key: DYQZDEGDBKRBCS-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-(phenethylamino)acetonitrile is an organic compound that features a chlorophenyl group and a phenethylamino group attached to an acetonitrile moiety. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and chemical reactivity.

Properties

IUPAC Name

2-(4-chlorophenyl)-2-(2-phenylethylamino)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2/c17-15-8-6-14(7-9-15)16(12-18)19-11-10-13-4-2-1-3-5-13/h1-9,16,19H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQZDEGDBKRBCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(C#N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-(phenethylamino)acetonitrile typically involves the reaction of 4-chlorobenzaldehyde with phenethylamine in the presence of a cyanide source. Common reagents include sodium cyanide or potassium cyanide, and the reaction is often carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production methods for such compounds generally involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-(phenethylamino)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of oximes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

  • Drug Development : The compound is being investigated for its potential as a lead compound in the development of new therapeutic agents. Its structure suggests possible interactions with biological targets that could lead to antimicrobial and anticancer properties.
  • Mechanism of Action : Preliminary studies indicate that the compound may inhibit specific enzymes or receptors associated with disease pathways, making it a candidate for further pharmacological evaluation.

Biological Research

  • Antimicrobial Activity : Recent studies have shown that 2-(4-Chlorophenyl)-2-(phenethylamino)acetonitrile exhibits moderate to strong activity against various bacterial strains. This suggests its potential use in developing new antibiotics.
    • Case Study : A study evaluating the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria found promising results, indicating its effectiveness as an antibacterial agent.
  • Anticancer Properties : In vitro studies have demonstrated that this compound can reduce cell viability in breast cancer cell lines by promoting apoptosis through mitochondrial pathways.
    • Case Study : Research on breast cancer cells showed that treatment with varying concentrations of the compound led to significant cell death, highlighting its potential for further development as an anticancer drug.

Industrial Applications

  • Chemical Synthesis : The compound serves as an intermediate in organic synthesis, particularly in the production of specialty chemicals and pharmaceuticals. Its unique structure allows it to participate in various chemical reactions, making it valuable in synthetic chemistry.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-(phenethylamino)acetonitrile depends on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets could include enzymes involved in metabolic pathways or receptors on cell surfaces.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-2-(methylamino)acetonitrile
  • 2-(4-Chlorophenyl)-2-(ethylamino)acetonitrile
  • 2-(4-Chlorophenyl)-2-(propylamino)acetonitrile

Uniqueness

2-(4-Chlorophenyl)-2-(phenethylamino)acetonitrile is unique due to the presence of the phenethylamino group, which may confer distinct biological activities and chemical reactivity compared to its analogs with different alkyl groups.

Biological Activity

2-(4-Chlorophenyl)-2-(phenethylamino)acetonitrile (CAS No. 1018527-41-7) is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and related research findings.

Chemical Structure and Properties

The compound features a 4-chlorophenyl group and a phenethylamino moiety, which contribute to its biological properties. Its molecular formula is C16H18ClN, with an average molecular weight of approximately 273.78 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Receptor Binding : The compound may interact with neurotransmitter receptors, particularly those involved in dopaminergic and adrenergic signaling pathways.
  • Enzyme Modulation : It can modulate enzyme activity through competitive inhibition or allosteric modulation, influencing various biochemical pathways.
  • Cell Membrane Interaction : Similar compounds have been shown to target bacterial cell membranes, suggesting that this compound may possess antimicrobial properties as well.

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, studies have shown:

  • Inhibition of Gram-positive and Gram-negative Bacteria : Compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) ranging from 4.69 to 156.47 µM against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Fungal Activity : Antifungal activity was also observed, with MIC values against Candida albicans and Fusarium oxysporum indicating potential therapeutic applications in treating fungal infections .

Neurotoxicity Studies

In vitro studies have explored the neurotoxic effects of phenethylamine derivatives. Although specific data on this compound is limited, related phenethylamines exhibited concentration-dependent cytotoxicity in neuronal cell lines. Mechanistic insights revealed mitochondrial dysfunction and altered calcium homeostasis as key factors in neurotoxicity .

Study on Structural Activity Relationship (SAR)

A study examining the SAR of similar compounds highlighted that electron-withdrawing groups like chlorine enhance antimicrobial activity. The presence of the 4-chloro group is believed to increase lipophilicity, facilitating better membrane penetration and efficacy against pathogens .

Pharmacokinetics and Stability

Pharmacokinetic studies suggest that the stability of this compound can be affected by environmental factors such as pH and temperature. Long-term exposure may lead to degradation, impacting its biological efficacy .

Data Summary

Biological Activity Target Organisms MIC Range (µM) References
AntibacterialStaphylococcus aureus, E. coli4.69 - 156.47
AntifungalCandida albicans, Fusarium oxysporum16.69 - 222.31
NeurotoxicitySH-SY5Y cellsConcentration-dependent

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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